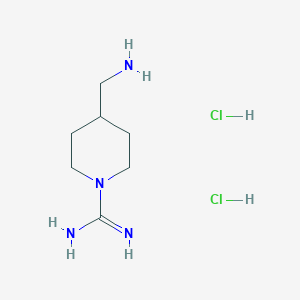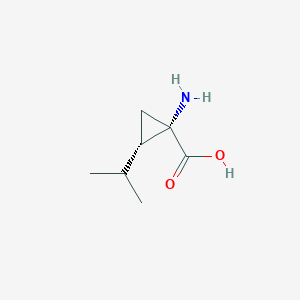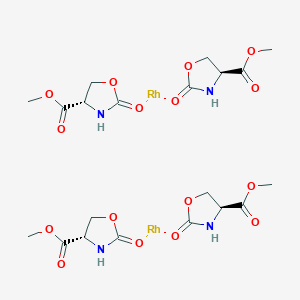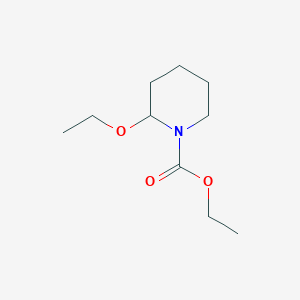
Ethyl 2-ethoxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethoxypiperidine-1-carboxylate, also known as EEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EEP belongs to the class of piperidine carboxylate esters and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethoxypiperidine-1-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the activity of various cytokines and growth factors, which play a crucial role in disease progression.
Biochemical and Physiological Effects:
Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It possesses antioxidant properties and can scavenge free radicals, which are known to cause cellular damage. Ethyl 2-ethoxypiperidine-1-carboxylate also modulates the expression of various genes involved in inflammation and cell proliferation. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have a positive effect on the immune system and can enhance the activity of immune cells such as natural killer cells and lymphocytes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-ethoxypiperidine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. Ethyl 2-ethoxypiperidine-1-carboxylate is also stable and can be stored for long periods without degradation. However, Ethyl 2-ethoxypiperidine-1-carboxylate has some limitations for lab experiments. It is highly reactive and can react with other compounds, which can affect its activity. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of Ethyl 2-ethoxypiperidine-1-carboxylate include the development of Ethyl 2-ethoxypiperidine-1-carboxylate-based drugs, investigation of its mechanism of action, and the development of new synthesis methods.
Synthesemethoden
The synthesis of Ethyl 2-ethoxypiperidine-1-carboxylate involves a multi-step process that includes the reaction of 2-ethoxypiperidine with ethyl chloroformate in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with sodium hydride and ethyl chloroacetate. The final product is obtained by acidification and extraction. The synthesis method of Ethyl 2-ethoxypiperidine-1-carboxylate has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethoxypiperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 2-ethoxypiperidine-1-carboxylate has been investigated for its use in the treatment of various diseases such as cancer, arthritis, and neuropathic pain. In addition, Ethyl 2-ethoxypiperidine-1-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
161868-45-7 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
ethyl 2-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-3-13-9-7-5-6-8-11(9)10(12)14-4-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
VJMXRSVINBRXTL-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCN1C(=O)OCC |
Kanonische SMILES |
CCOC1CCCCN1C(=O)OCC |
Synonyme |
1-Piperidinecarboxylicacid,2-ethoxy-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




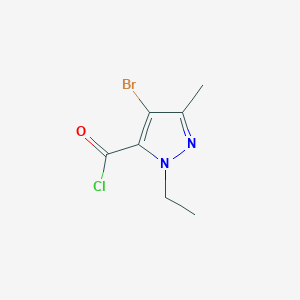

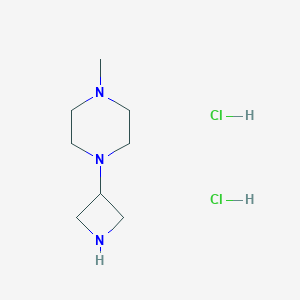
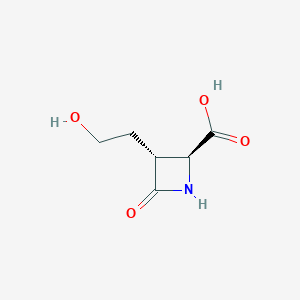
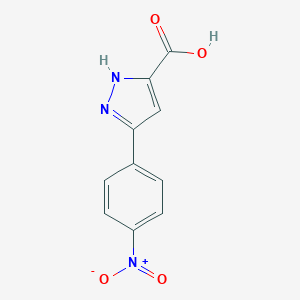
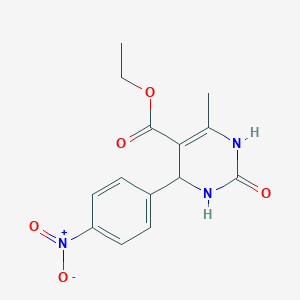
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)

